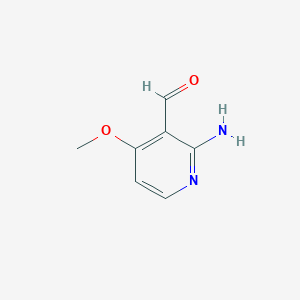
2-Amino-4-methoxynicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-methoxy-3-Pyridinecarboxaldehyde is a chemical compound that belongs to the class of pyridinecarboxaldehydes. This compound is characterized by the presence of an amino group at the 2-position, a methoxy group at the 4-position, and an aldehyde group at the 3-position on the pyridine ring. Pyridinecarboxaldehydes are known for their diverse applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methoxy-3-Pyridinecarboxaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-4-methoxypyridine with a suitable oxidizing agent to introduce the aldehyde group at the 3-position. The reaction conditions typically involve the use of mild oxidizing agents such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC) in an organic solvent like dichloromethane (DCM) or acetonitrile (MeCN).
Industrial Production Methods
In an industrial setting, the production of 2-amino-4-methoxy-3-Pyridinecarboxaldehyde may involve more scalable and cost-effective methods. One approach could be the catalytic oxidation of 2-amino-4-methoxypyridine using a heterogeneous catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-4-methoxy-3-Pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-amino-4-methoxy-3-pyridinecarboxylic acid.
Reduction: 2-amino-4-methoxy-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-amino-4-methoxy-3-Pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-4-methoxy-3-Pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, the compound may act by inhibiting certain enzymes or interacting with specific receptors. The presence of the amino and methoxy groups allows for hydrogen bonding and other interactions with biological targets, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-amino-4-methoxy-3-Pyridinecarboxaldehyde can be compared with other pyridinecarboxaldehydes such as:
2-methoxy-3-pyridinecarboxaldehyde: Similar structure but lacks the amino group, leading to different reactivity and applications.
3-pyridinecarboxaldehyde: Lacks both the amino and methoxy groups, resulting in distinct chemical properties and uses.
4-pyridinecarboxaldehyde:
The unique combination of functional groups in 2-amino-4-methoxy-3-Pyridinecarboxaldehyde makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
2-amino-4-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-4H,1H3,(H2,8,9) |
InChI-Schlüssel |
PATGSMOAYGVQNE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NC=C1)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




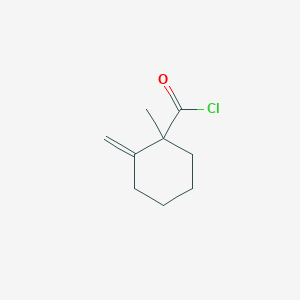


![4-Chloro-5-phenyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946019.png)

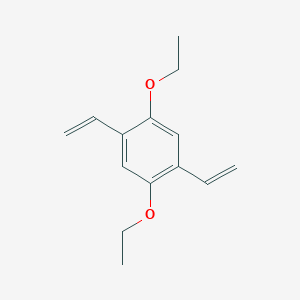
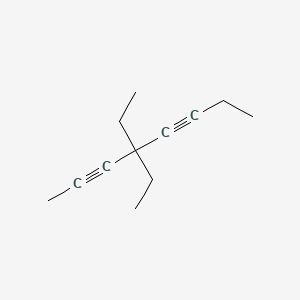
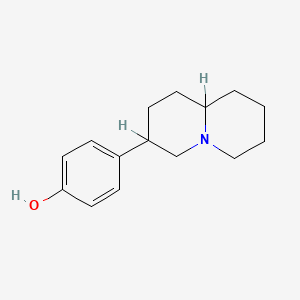

![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
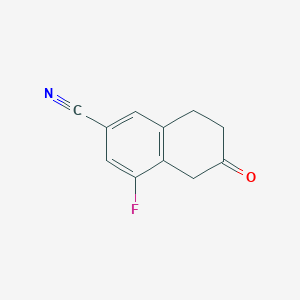
![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
